2,3-Dichlorobicyclo[2.2.1]heptane 2,3-Dichlorobicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 101011-90-9
VCID: VC20739862
InChI: InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2
SMILES: C1CC2CC1C(C2Cl)Cl
Molecular Formula: C7H10Cl2
Molecular Weight: 165.06 g/mol

2,3-Dichlorobicyclo[2.2.1]heptane

CAS No.: 101011-90-9

VCID: VC20739862

Molecular Formula: C7H10Cl2

Molecular Weight: 165.06 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichlorobicyclo[2.2.1]heptane - 101011-90-9

Description

2,3-Dichlorobicyclo[2.2.1]heptane is an organic compound characterized by its bicyclic structure and the presence of two chlorine atoms at the 2 and 3 positions of the bicyclo[2.2.1]heptane framework. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and potential applications.

Structural Representation

TypeStructure
2D2D Structure
3DInteractive model available through PubChem

Synthesis Methods

The synthesis of 2,3-dichlorobicyclo[2.2.1]heptane typically involves chlorination reactions of bicyclo[2.2.1]heptane derivatives under controlled conditions to ensure selective substitution at the desired positions.

Reactivity Profile

The presence of chlorine atoms significantly influences the reactivity of this compound:

  • Nucleophilic Substitution: The chlorine substituents can undergo nucleophilic substitution reactions, making them reactive intermediates in organic synthesis.

  • Cycloaddition Reactions: Due to its bicyclic nature, it can participate in cycloaddition reactions with dienes or other reactive species.

Organic Synthesis

2,3-Dichlorobicyclo[2.2.1]heptane serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry where modifications to the bicyclic structure could enhance biological activity and selectivity toward specific targets.

Research Findings

Recent studies have focused on the interaction of 2,3-dichlorobicyclo[2.2.1]heptane with biological targets:

  • Binding Affinities: Investigations into how structural modifications affect binding affinities with enzymes and receptors.

  • Pharmacological Profiles: Preliminary findings suggest that changes at the chlorine sites can significantly alter pharmacological profiles.

CAS No. 101011-90-9
Product Name 2,3-Dichlorobicyclo[2.2.1]heptane
Molecular Formula C7H10Cl2
Molecular Weight 165.06 g/mol
IUPAC Name 2,3-dichlorobicyclo[2.2.1]heptane
Standard InChI InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2
Standard InChIKey FRNCOQMOHQNWML-UHFFFAOYSA-N
SMILES C1CC2CC1C(C2Cl)Cl
Canonical SMILES C1CC2CC1C(C2Cl)Cl
Synonyms Bicyclo[2.2.1]heptane, 2,3-dichloro- (9CI)
PubChem Compound 3613638
Last Modified Jul 17 2023

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